molecular formula C21H20Cl2N2O2 B10864153 5-chloro-3-(4-chlorophenyl)-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide

5-chloro-3-(4-chlorophenyl)-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B10864153
M. Wt: 403.3 g/mol
InChI Key: MNRVJGSZAQNAJY-UHFFFAOYSA-N
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Description

5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its indole core structure, which is substituted with chloro, chlorophenyl, methyl, and tetrahydrofuranylmethyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the chloro and chlorophenyl groups through electrophilic aromatic substitution reactions. The methyl group is introduced via alkylation reactions, and the tetrahydrofuranylmethyl group is added through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-INDOLE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOLE-2-CARBOXAMIDE
  • 5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-INDOLE-2-CARBOXYLIC ACID

Uniqueness

The uniqueness of 5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-INDOLE-2-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential biological activity.

Properties

Molecular Formula

C21H20Cl2N2O2

Molecular Weight

403.3 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1-methyl-N-(oxolan-2-ylmethyl)indole-2-carboxamide

InChI

InChI=1S/C21H20Cl2N2O2/c1-25-18-9-8-15(23)11-17(18)19(13-4-6-14(22)7-5-13)20(25)21(26)24-12-16-3-2-10-27-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,24,26)

InChI Key

MNRVJGSZAQNAJY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NCC3CCCO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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